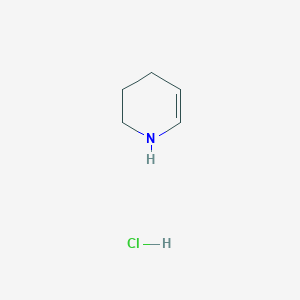
1,2,3,4-Tetrahydropyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydropyridine hydrochloride is a heterocyclic organic compound that serves as a building block in chemical synthesis. It is a derivative of tetrahydropyridine, a six-membered ring containing one nitrogen atom. This compound is known for its utility in various chemical reactions and its role in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydropyridine hydrochloride can be synthesized through several methods. One common approach involves the reduction of pyridine derivatives. For example, the reduction of N-methylpyridinium salts using borohydride reagents can yield 1-methyl-1,2,3,4-tetrahydropyridine . Another method involves the ring-closing metathesis of olefin-containing enamides using ruthenium-based catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The specific methods may vary depending on the desired purity and yield of the compound. Common industrial processes include catalytic hydrogenation and reductive amination.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form piperidine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives.
科学研究应用
1,2,3,4-Tetrahydropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is employed in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 1,2,3,4-tetrahydropyridine hydrochloride involves its interaction with various molecular targets. For example, its derivative, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is metabolized to 1-methyl-4-phenylpyridinium (MPP+), which inhibits mitochondrial complex I, leading to oxidative stress and neuronal damage . This mechanism is particularly relevant in the study of Parkinson’s disease.
相似化合物的比较
1,2,3,4-Tetrahydropyridine hydrochloride can be compared with other similar compounds, such as:
1,2,3,6-Tetrahydropyridine: Another tetrahydropyridine derivative with similar chemical properties.
Piperidine: A fully saturated six-membered ring containing one nitrogen atom, often used in similar chemical reactions.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
属性
分子式 |
C5H10ClN |
|---|---|
分子量 |
119.59 g/mol |
IUPAC 名称 |
1,2,3,4-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C5H9N.ClH/c1-2-4-6-5-3-1;/h2,4,6H,1,3,5H2;1H |
InChI 键 |
HAKSOKWVNPZVNM-UHFFFAOYSA-N |
规范 SMILES |
C1CC=CNC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,6-Dichloro-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15054324.png)
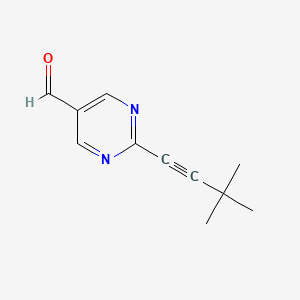
![2-Fluorobenzo[d]oxazole-4-carbonitrile](/img/structure/B15054334.png)

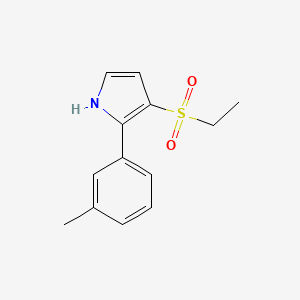
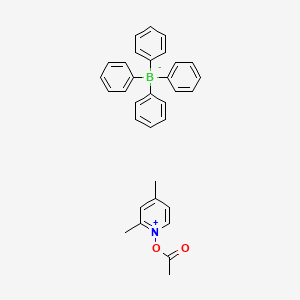
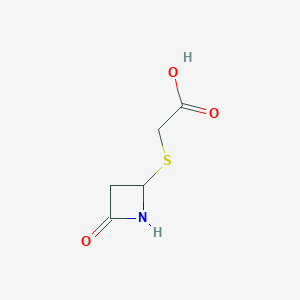
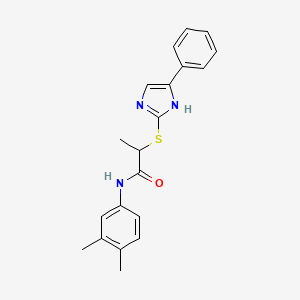
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B15054360.png)
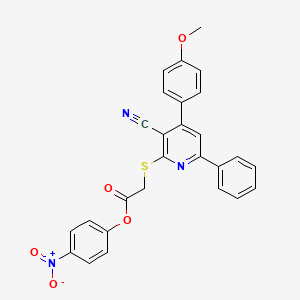
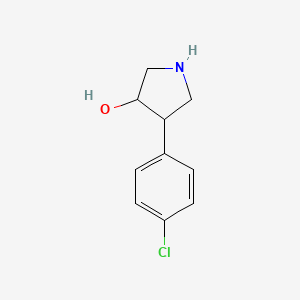
![Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate](/img/structure/B15054390.png)

